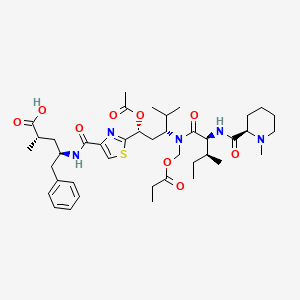
Tubulysin F
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tubulysin F is a member of the tubulysin family, which are antimitotic tetrapeptides isolated from myxobacteria. These compounds have garnered significant interest due to their potent antiproliferative activity against human cancer cells, including those resistant to multiple drugs . This compound, like other tubulysins, inhibits tubulin polymerization, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tubulysin F involves multiple steps, starting from simple amino acid derivatives. The key steps include the formation of peptide bonds and the introduction of various functional groups. The synthetic route typically involves the use of protecting groups to ensure selective reactions at specific sites. The final steps often include deprotection and purification to obtain the desired compound in high purity .
Industrial Production Methods: Industrial production of this compound is challenging due to its complex structure and the need for precise control over reaction conditions. advances in synthetic chemistry have enabled the development of scalable methods for its production. These methods often involve the use of automated peptide synthesizers and high-performance liquid chromatography for purification .
化学反应分析
Types of Reactions: Tubulysin F undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the compound for specific applications or to study its structure-activity relationships .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds.
科学研究应用
Tubulysin F has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study peptide synthesis and structure-activity relationships. In biology, this compound is employed to investigate microtubule dynamics and cell cycle regulation .
In medicine, this compound has shown promise as a potent anticancer agent. Its ability to inhibit tubulin polymerization makes it a valuable tool for studying cancer cell proliferation and developing new therapeutic strategies. Additionally, this compound is being explored for use in antibody-drug conjugates, where it can be selectively delivered to cancer cells to enhance therapeutic efficacy .
作用机制
The mechanism of action of tubulysin F involves the inhibition of tubulin polymerization, which is essential for microtubule formation. By binding to tubulin, this compound disrupts the dynamic equilibrium of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis . This mechanism is similar to that of other microtubule-targeting agents, such as vinblastine and taxol, but this compound is often more potent .
相似化合物的比较
Similar Compounds: Similar compounds to tubulysin F include other members of the tubulysin family, such as tubulysin A, tubulysin B, tubulysin D, and tubulysin E. These compounds share a common core structure but differ in their side chains and functional groups .
Uniqueness of this compound: this compound is unique among the tubulysins due to its specific side chain modifications, which contribute to its distinct biological activity and potency. Compared to other tubulysins, this compound has shown superior activity against certain drug-resistant cancer cell lines, making it a valuable candidate for further development as an anticancer agent .
属性
分子式 |
C41H61N5O9S |
|---|---|
分子量 |
800.0 g/mol |
IUPAC 名称 |
(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-(propanoyloxymethyl)amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoic acid |
InChI |
InChI=1S/C41H61N5O9S/c1-9-26(5)36(44-38(50)32-18-14-15-19-45(32)8)40(51)46(24-54-35(48)10-2)33(25(3)4)22-34(55-28(7)47)39-43-31(23-56-39)37(49)42-30(20-27(6)41(52)53)21-29-16-12-11-13-17-29/h11-13,16-17,23,25-27,30,32-34,36H,9-10,14-15,18-22,24H2,1-8H3,(H,42,49)(H,44,50)(H,52,53)/t26-,27-,30+,32+,33+,34+,36-/m0/s1 |
InChI 键 |
RWWMZVCEIUIEHQ-WIIAZBTESA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N(COC(=O)CC)[C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@H](C)C(=O)O)OC(=O)C)C(C)C)NC(=O)[C@H]3CCCCN3C |
规范 SMILES |
CCC(C)C(C(=O)N(COC(=O)CC)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=CC=C2)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C3CCCCN3C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



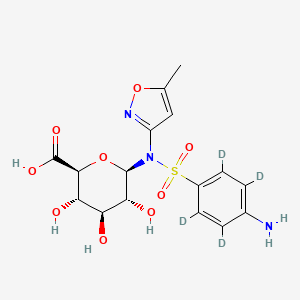
![4-[(1S)-1-[[2-[(4-fluorophenyl)methyl]-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carbonyl]amino]ethyl]benzoic acid](/img/structure/B12426746.png)
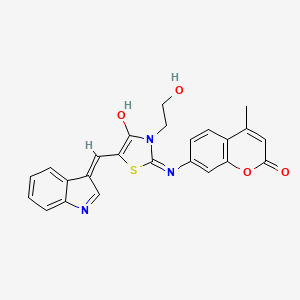

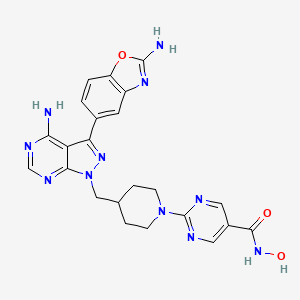

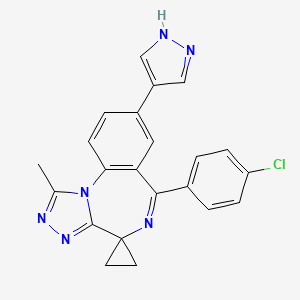
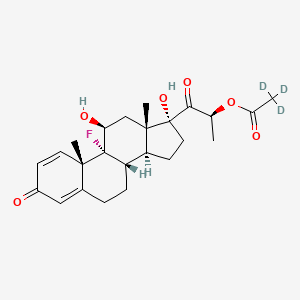
![15-(6-Hydroxy-6-methylhept-4-en-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one](/img/structure/B12426786.png)
![4-[(2R,3S,4S,5R)-5-[4-[1-(3,4-dimethoxyphenyl)-1-hydroxypropan-2-yl]oxy-3-methoxyphenyl]-3,4-dimethyloxolan-2-yl]-2-methoxyphenol](/img/structure/B12426789.png)
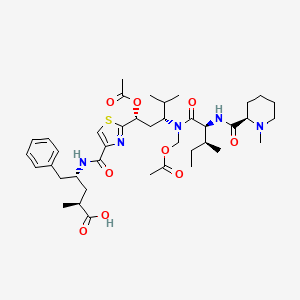

![1-[3-(3,7-Dimethylocta-2,6-dienyl)-2,4-dihydroxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B12426815.png)
